Cas no 138333-10-5 ((R)-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate)

(R)-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate is a chiral triflate ester derivative with applications in asymmetric synthesis and pharmaceutical intermediates. Its key advantages include high reactivity as an electrophile in cross-coupling reactions and nucleophilic substitutions, facilitated by the triflyloxy (–OSO₂CF₃) leaving group. The benzyl ester moiety enhances solubility in organic solvents while providing a protecting group for carboxylic acids. The (R)-configuration enables stereoselective transformations, making it valuable for constructing enantiomerically pure compounds. This compound is particularly useful in medicinal chemistry for the synthesis of chiral building blocks. Its stability under controlled conditions ensures reliable handling in synthetic workflows.
(R)-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate structure
138333-10-5 structure
Product Name:(R)-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate
CAS No:138333-10-5
MF:C18H17F3O5S
MW:402.384794950485
CID:5575311
Update Time:2025-05-20

(R)-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate Chemical and Physical Properties

Names and Identifiers

    • (R)-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate
    • Benzenebutanoic acid, α-[[(trifluoromethyl)sulfonyl]oxy]-, phenylmethyl ester, (αR)-
    • Inchi: 1S/C18H17F3O5S/c19-18(20,21)27(23,24)26-16(12-11-14-7-3-1-4-8-14)17(22)25-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2/t16-/m1/s1
    • InChI Key: PRFDZYLJSQYZTJ-MRXNPFEDSA-N
    • SMILES: C1(CC[C@@H](OS(C(F)(F)F)(=O)=O)C(OCC2=CC=CC=C2)=O)=CC=CC=C1

Experimental Properties

  • Density: 1.356±0.06 g/cm3(Predicted)
  • Boiling Point: 477.7±45.0 °C(Predicted)

(R)-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B897590-5mg
(R)-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate
138333-10-5
5mg
$ 305.00 2023-04-18
TRC
B897590-10mg
(R)-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate
138333-10-5
10mg
$ 574.00 2023-04-18
TRC
B897590-25mg
(R)-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate
138333-10-5
25mg
$ 1800.00 2023-09-08
TRC
B897590-50mg
(R)-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate
138333-10-5
50mg
$ 2457.00 2023-04-18

Additional information on (R)-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate

Introduction to (R)-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate (CAS No. 138333-10-5)

(R)-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate (CAS No. 138333-10-5) is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structural features, including a chiral center, a benzyl group, a phenyl ring, and a trifluoromethylsulfonyloxy functional group. These features make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

The chiral center in (R)-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate is crucial for its applications in asymmetric synthesis. Chiral compounds play a vital role in the development of enantiomerically pure drugs, which often exhibit distinct pharmacological properties compared to their racemic mixtures. The ability to selectively synthesize one enantiomer over the other is essential for optimizing therapeutic efficacy and minimizing adverse effects.

The benzyl group and phenyl ring contribute to the compound's stability and reactivity. The benzyl group can act as a protecting group in synthetic routes, while the phenyl ring provides aromaticity and conjugation, influencing the compound's electronic properties. These structural elements are often exploited in the design of ligands for metal-catalyzed reactions and in the synthesis of complex natural products.

The trifluoromethylsulfonyl (triflate) group is a versatile leaving group that facilitates various chemical transformations, such as nucleophilic substitution and cross-coupling reactions. Triflates are widely used in modern organic synthesis due to their high reactivity and compatibility with a broad range of functional groups. This makes (R)-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate an excellent starting material for the preparation of diverse derivatives with potential biological activities.

Recent research has highlighted the importance of (R)-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate in the development of novel therapeutic agents. For instance, studies have shown that this compound can be used as an intermediate in the synthesis of anti-inflammatory drugs, anticancer agents, and antiviral compounds. The chiral nature of the molecule allows for the selective targeting of specific biological pathways, enhancing its therapeutic potential.

In addition to its applications in drug discovery, (R)-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate has been utilized in the synthesis of advanced materials and catalysts. Its unique combination of functional groups makes it suitable for use in polymer chemistry, where it can be incorporated into polymer chains to impart specific properties such as thermal stability, mechanical strength, and biocompatibility.

The synthetic route to (R)-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate typically involves several steps, including the formation of the chiral center through asymmetric catalysis or resolution techniques, followed by functional group transformations to introduce the benzyl and triflate moieties. Advances in catalytic methods have significantly improved the efficiency and scalability of these processes, making it possible to produce this compound on a larger scale for industrial applications.

From an environmental perspective, the synthesis of (R)-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate can be optimized to minimize waste generation and reduce environmental impact. Green chemistry principles are increasingly being applied to develop more sustainable synthetic routes that use environmentally benign reagents and solvents.

In conclusion, (R)-Benzyl 4-Phenyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate (CAS No. 138333-10-5) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique structural features make it an invaluable intermediate in organic synthesis, drug discovery, and materials science. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in modern chemistry.

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